molecular formula C19H24N4O3S B2422089 Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234808-47-9

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2422089
CAS No.: 1234808-47-9
M. Wt: 388.49
InChI Key: HFTFWVFLUCYTKR-UHFFFAOYSA-N
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Description

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 4-phenyl-5-methyl-1,2,3-thiadiazole (pmt), have been found to inhibit certain cytochrome p450 enzymes, specifically p450s 2e1 and 1a2 . This inhibition could potentially alter the metabolism of various substrates of these enzymes, leading to changes in their biological effects.

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting thiosemicarbazide with carboxylic acids under acidic conditions. The resulting thiadiazole intermediate is then coupled with piperidine and phenyl groups through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine and phenyl groups, along with the thiadiazole ring, make it a versatile compound for various applications .

Properties

IUPAC Name

phenyl 4-[[(4-propylthiadiazole-5-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-6-16-17(27-22-21-16)18(24)20-13-14-9-11-23(12-10-14)19(25)26-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTFWVFLUCYTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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